molecular formula C14H11Cl2NO B195804 N-(2,6-Dichlorophenyl)-N-phenylacetamide CAS No. 84803-53-2

N-(2,6-Dichlorophenyl)-N-phenylacetamide

Cat. No. B195804
CAS RN: 84803-53-2
M. Wt: 280.1 g/mol
InChI Key: WKSKHBFEWVRZEZ-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-N-phenylacetamide, also known as N-DCPPA, is an organochlorine compound commonly used in organic synthesis and as a reagent in scientific research. It is a colorless solid that is highly soluble in organic solvents and is commercially available. N-DCPPA is a versatile compound with a wide range of applications in both organic synthesis and scientific research.

Scientific Research Applications

  • Antihypertensive activity: A study found that substituted phenylacetylguanidines, including compounds similar to N-(2,6-Dichlorophenyl)-N-phenylacetamide, exhibited significant antihypertensive activity in rats, with one compound advancing to clinical studies (Bream et al., 1975).

  • Antimicrobial activity: Novel thiazolidinone and acetidinone derivatives, related to N-(2,6-Dichlorophenyl)-N-phenylacetamide, showed promising antimicrobial activity against various microorganisms (Mistry et al., 2009).

  • Molecular conformations and supramolecular assembly: Research on halogenated N,2-diarylacetamides, closely related to N-(2,6-Dichlorophenyl)-N-phenylacetamide, revealed insights into their molecular structures and interactions (Nayak et al., 2014).

  • Anticonvulsant activity: Some omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with 2,6-dichloro substitutions, showed significant anticonvulsant activity in tests (Soyer et al., 2004).

  • Pharmacological and toxicological characterization: A study provided comprehensive data on the pharmacological and toxicological profiles of a compound similar to N-(2,6-Dichlorophenyl)-N-phenylacetamide, contributing to understanding its therapeutic potential and safety (Déciga-Campos et al., 2016).

  • Herbicidal applications: Chloroacetamide derivatives, related to N-(2,6-Dichlorophenyl)-N-phenylacetamide, have been studied for their effectiveness as herbicides in agricultural settings (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKHBFEWVRZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233843
Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dichlorophenyl)-N-phenylacetamide

CAS RN

84803-53-2
Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84803-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dichlorophenyl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dichlorophenyl)-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Wang, M Liu, M Jiang, L Wan, W Li… - … A European Journal, 2022 - Wiley Online Library
Diclofenac sodium is a widely used nonsteroidal anti‐inflammatory drug (NSAID) as over‐the‐counter (OTC) medication for the treatment of inflammatory diseases. Herein, the …
JB Clark - 2007 - core.ac.uk
The demand for high purity compounds in the pharmaceutical industry has led to a greater interest in purification techniques. Preparative chromatography has become a useful …
Number of citations: 5 core.ac.uk
RA Shaalan, TS Belal - Scientia pharmaceutica, 2013 - mdpi.com
A simple, rapid, and highly selective HPLC-DAD method was developed for the simultaneous determination of diclofenac sodium (DIC) and diflunisal (DIF) in pure form and in their …
Number of citations: 35 www.mdpi.com
NM Habib, NS Abdelwhab… - Analytical Chemistry …, 2015 - Taylor & Francis
This search article describes accurate, precise and sensitive TLC-densitometric and HPLC– DAD methods which have been developed and validated for simultaneous determination of …
Number of citations: 5 www.tandfonline.com

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